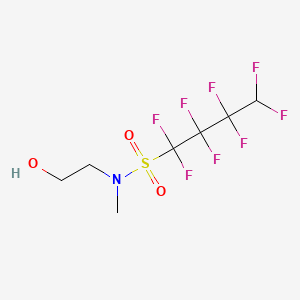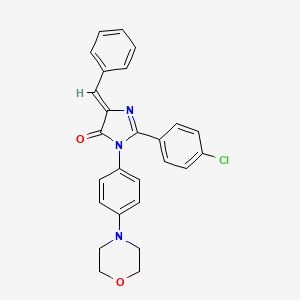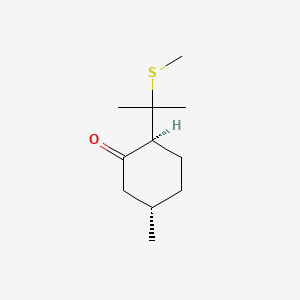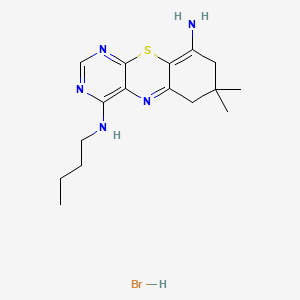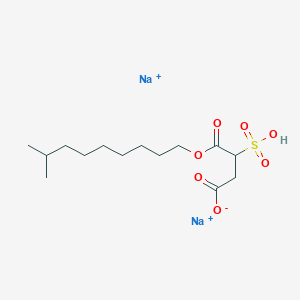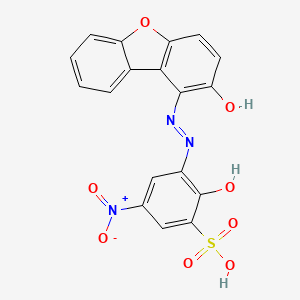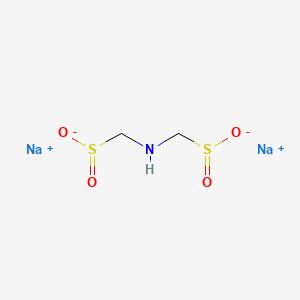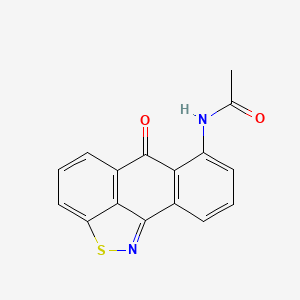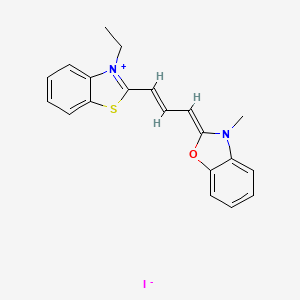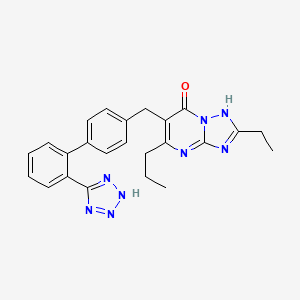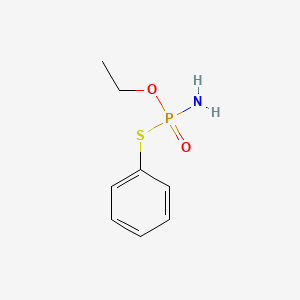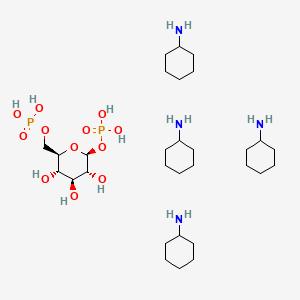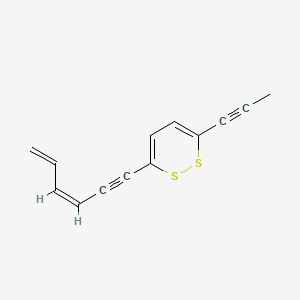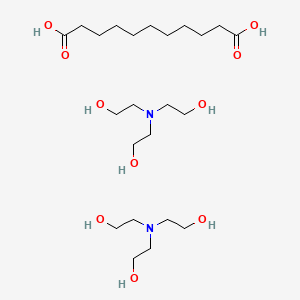
Einecs 285-131-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound likely follows similar synthetic routes but on a larger scale. The process would involve the precise measurement and mixing of raw materials, followed by the reaction under optimized conditions to maximize yield and purity. The final product would then be purified and tested to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Undecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Undecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of undecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses
Comparación Con Compuestos Similares
Similar Compounds
Decanedioic acid: A similar dicarboxylic acid with one less carbon atom.
Dodecanedioic acid: A dicarboxylic acid with one more carbon atom.
2,2’,2’'-Nitrilotriethanol: The triethanolamine component of the compound.
Uniqueness
Undecanedioic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:2), is unique due to its specific combination of undecanedioic acid and 2,2’,2’'-nitrilotriethanol in a 1:2 molar ratio. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
85030-07-5 |
|---|---|
Fórmula molecular |
C23H50N2O10 |
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;undecanedioic acid |
InChI |
InChI=1S/C11H20O4.2C6H15NO3/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15;2*8-4-1-7(2-5-9)3-6-10/h1-9H2,(H,12,13)(H,14,15);2*8-10H,1-6H2 |
Clave InChI |
ZNTMQZFNYHPDMZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(=O)O)CCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


